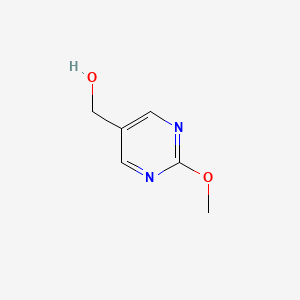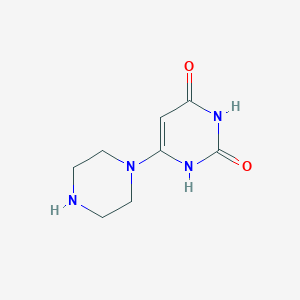
6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Synthesis Analysis
- Method 1 : Starting from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines, heating with MeONa in BuOH leads to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
- Method 2 : Key intermediate 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide reacts with various reagents to yield the desired compounds .
Scientific Research Applications
Chemical Synthesis and Reactions
Research has explored the versatility of 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives in chemical synthesis. Meshcheryakova et al. (2014) studied the Mannich reactions of similar pyrimidine derivatives, demonstrating their reactivity in forming various aminomethyl-substituted pyrimidine derivatives, which can be pivotal in synthesizing diverse organic compounds (Meshcheryakova, Kataev, & Munasipova, 2014).
Antiviral and Antimicrobial Properties
Compounds related to this compound have been evaluated for their antiviral and antimicrobial activities. El-Etrawy and Abdel-Rahman (2010) synthesized derivatives showing activity against Hepatitis A and Herpes simplex viruses (El-Etrawy & Abdel-Rahman, 2010). Additionally, Vidule (2011) investigated substituted pyrimidoquinazoline diones, derivatives of pyrimidine, for their antibacterial and antifungal properties, indicating the potential for these compounds in treating infections (Vidule, 2011).
Luminescent Properties and Photo-Induced Electron Transfer
The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have been a subject of study, shedding light on the potential of these compounds in optical materials and sensors. Gan et al. (2003) synthesized and analyzed the fluorescent properties of piperazine substituted naphthalimide compounds, revealing their potential as pH probes and in photo-induced electron transfer processes (Gan, Chen, Chang, & Tian, 2003).
Herbicidal Activities
The derivatives of this compound have been explored for their herbicidal properties. Huazheng (2013) synthesized compounds demonstrating significant herbicidal activities, indicating their potential in agricultural applications (Huazheng, 2013).
Anticancer Activities
Some studies have investigated the anticancer potential of this compound derivatives. Mallesha et al. (2012) synthesized new derivatives and evaluated their antiproliferative activity against human cancer cell lines, revealing some compounds with significant activity (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Safety and Hazards
Future Directions
: Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents : Synthesis of new pyrido[2,3-d]-pyrimidin-5-ones and pyrido[2,3-d]-pyrimidin-7-ones : Synthesis and antitumor activity of new pyrido[2,3-d]pyrimidine derivatives
Properties
IUPAC Name |
6-piperazin-1-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c13-7-5-6(10-8(14)11-7)12-3-1-9-2-4-12/h5,9H,1-4H2,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRFCSXDQERJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)
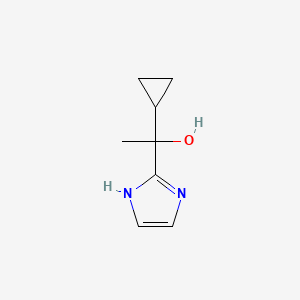
![Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate](/img/structure/B1422723.png)

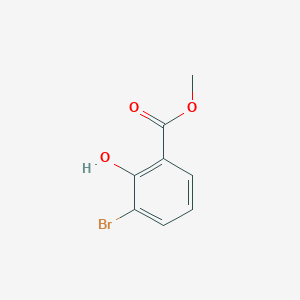
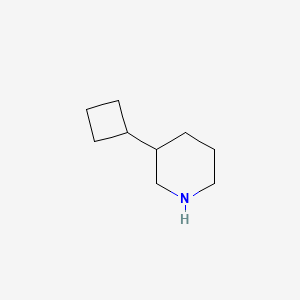
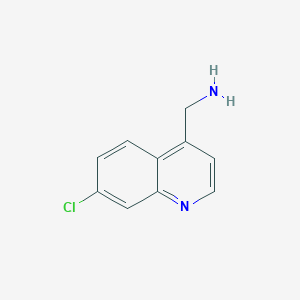


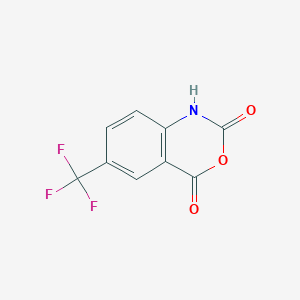
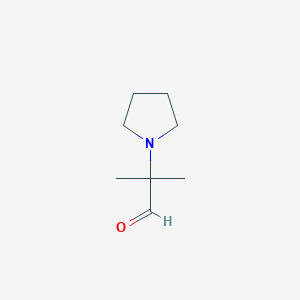
![n-Methyl-[1,1'-biphenyl]-3-methanamine](/img/structure/B1422738.png)
